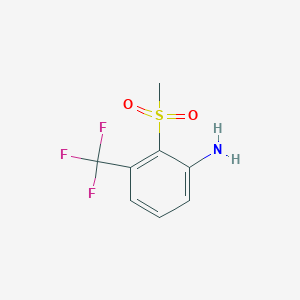
N-Acetyl-(4S,5R)-4-methyl5-phenyl-2-oxazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-(4S,5R)-4-methyl5-phenyl-2-oxazolidinone is a chiral oxazolidinone derivative with the molecular formula C12H13NO3. This compound is known for its applications in asymmetric synthesis and as a chiral auxiliary in various organic reactions. Its unique structure, featuring both an oxazolidinone ring and an acetyl group, makes it a valuable tool in synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-(4S,5R)-4-methyl5-phenyl-2-oxazolidinone typically involves the cyclization of N-acylated amino alcohols. One common method is the reaction of N-acetyl-L-phenylalanine with ethyl chloroformate, followed by cyclization with a base such as sodium hydride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired purity levels.
化学反応の分析
Types of Reactions
N-Acetyl-(4S,5R)-4-methyl5-phenyl-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amino alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-acetyl-4-methyl-5-phenyl-2-oxazolidinone derivatives, while reduction can produce amino alcohols.
科学的研究の応用
N-Acetyl-(4S,5R)-4-methyl5-phenyl-2-oxazolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: The compound can be employed in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: Its role in the synthesis of chiral drugs makes it valuable in medicinal chemistry.
Industry: this compound is used in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of N-Acetyl-(4S,5R)-4-methyl5-phenyl-2-oxazolidinone involves its ability to act as a chiral auxiliary. By forming diastereomeric complexes with substrates, it induces stereoselectivity in various reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of chiral centers.
類似化合物との比較
Similar Compounds
N-Acetyl-(4R,5S)-4-methyl5-phenyl-2-oxazolidinone: A diastereomer with different stereochemistry.
N-Acetylglucosamine: A related compound with different functional groups and applications.
N-Acetylneuraminic acid: Another N-acetyl derivative with distinct biological roles.
Uniqueness
N-Acetyl-(4S,5R)-4-methyl5-phenyl-2-oxazolidinone is unique due to its specific stereochemistry and its effectiveness as a chiral auxiliary. Its ability to induce high levels of enantioselectivity in various reactions sets it apart from other similar compounds.
特性
CAS番号 |
192822-87-0 |
|---|---|
分子式 |
C12H13NO3 |
分子量 |
219.24 g/mol |
IUPAC名 |
(4S,5R)-3-acetyl-4-methyl-5-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H13NO3/c1-8-11(10-6-4-3-5-7-10)16-12(15)13(8)9(2)14/h3-8,11H,1-2H3/t8-,11-/m0/s1 |
InChIキー |
GCCVRCZMVYRDCO-KWQFWETISA-N |
異性体SMILES |
C[C@H]1[C@H](OC(=O)N1C(=O)C)C2=CC=CC=C2 |
正規SMILES |
CC1C(OC(=O)N1C(=O)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


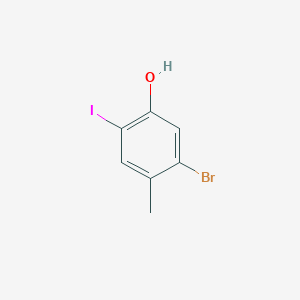
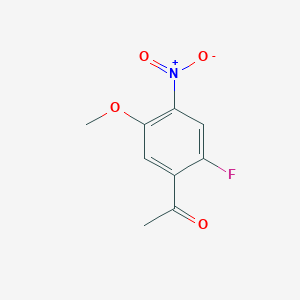
![4-{4-(4-Chlorophenyl)-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-3-ium-3-yl}butanoic acid bromide](/img/structure/B12851092.png)
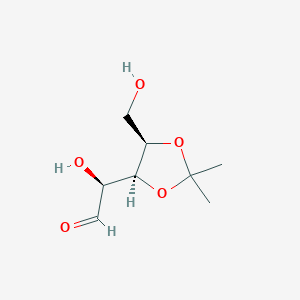
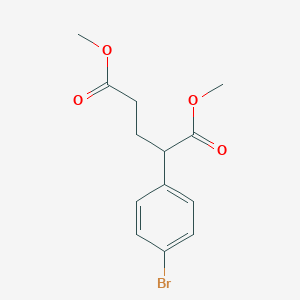
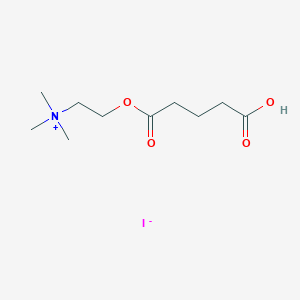
![2-(4-Ethoxyphenyl)-2-oxoethyl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate](/img/structure/B12851110.png)

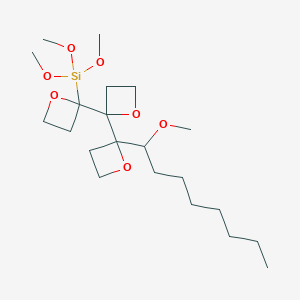

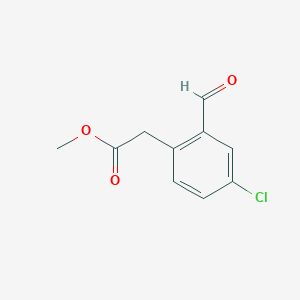
![2,3-Dihydroxy-4-oxo-4-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)butanoic acid](/img/structure/B12851131.png)
